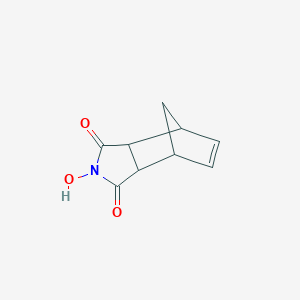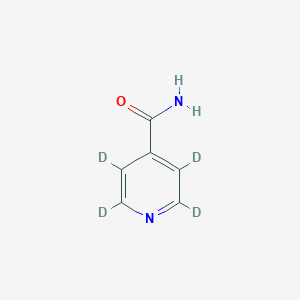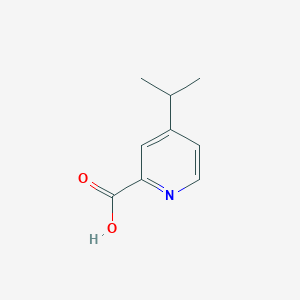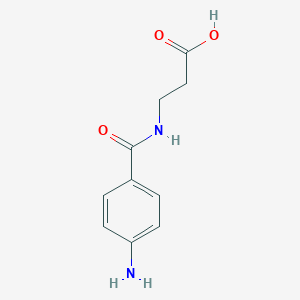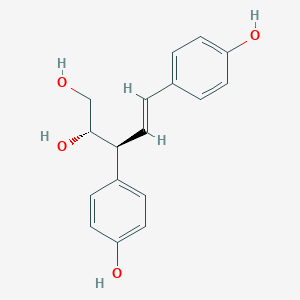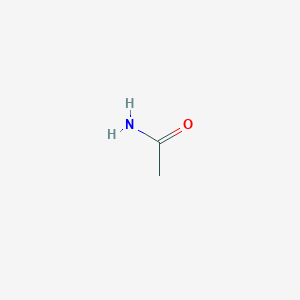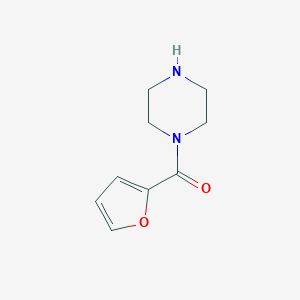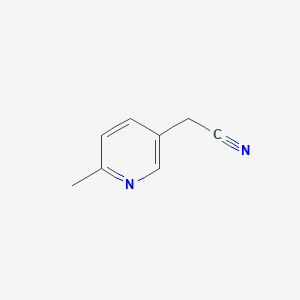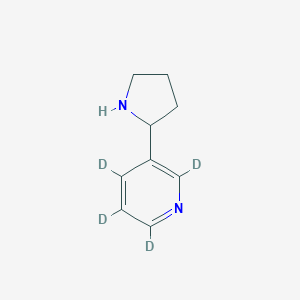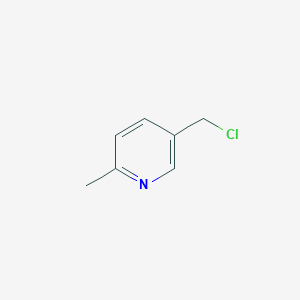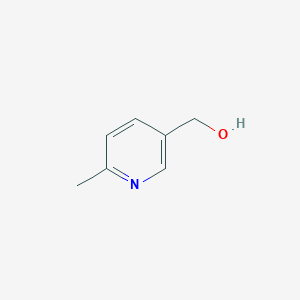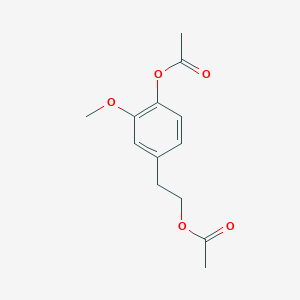
4-(Acetyloxy)-3-methoxybenzenethanol Acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of molecules related to "4-(Acetyloxy)-3-methoxybenzenethanol Acetate" involves complex chemical processes. Studies have investigated the synthesis of structurally related molecules, demonstrating the importance of specific functional groups and their arrangements for the molecule's properties. For example, the synthesis of 1-acetyl-3-methyl-4-[3-methoxy-4-(4-methylbenzoxy)benzylidenamino]-4,5-dihydro-1H-1,2,4-triazol-5-one involves detailed spectroscopic investigations and quantum chemical calculations (Gökce et al., 2014).
Molecular Structure Analysis
The molecular structure of related compounds is often elucidated using advanced techniques like X-ray crystallography, providing insights into their configuration and spatial arrangement. For instance, the structure of N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide and its conformation in the crystal were studied, revealing the molecule's V-shaped configuration and intramolecular interactions (Kobkeatthawin et al., 2013).
Chemical Reactions and Properties
Chemical reactions involving compounds with methoxy and acetoxy groups demonstrate their reactivity and potential for forming diverse products. The polymerization of related methoxybenzene derivatives, for example, showcases the potential to create polymers with specific electronic properties through base-induced reactions (Lahti et al., 1994).
Physical Properties Analysis
The physical properties of such molecules, including their solubility, melting points, and crystalline structures, are crucial for understanding their behavior in various environments. Investigations into molecules like 4-Methoxybenzamidinium acetate have detailed their crystalline structure and intermolecular interactions, which influence their physical properties (Irrera & Portalone, 2012).
Chemical Properties Analysis
The chemical properties, such as reactivity towards specific reagents, stability under various conditions, and potential for undergoing specific types of chemical reactions, are fundamental aspects of these compounds. For instance, studies on the electro-methoxylation reaction of related compounds provide insights into their electrochemical properties and reactivity (Nematollahi & Golabi, 2000).
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Reactions
Research in the field of carbohydrate chemistry has led to the development of unsaturated, branched, six-membered carbocyclic compounds through the treatment of specific diuloses with acetate ion in various solvents. This process has resulted in significant compounds like 6-acetoxy-4-bromomethyl-4,5-epoxy-6-ethoxy-2-cyclohexenone and its methoxy analog, which are important for further chemical synthesis and understanding of cyclization processes in organic chemistry (Kiely et al., 1983).
Analytical Methods in Biochemistry
The study of assay features and decomposition dynamics of related compounds in biological materials is crucial for toxicological and pharmacokinetic research. Techniques such as extraction, chromatography, and spectrophotometry have been employed to understand the behavior of these compounds within biological matrices, providing insights into their stability, decomposition rates, and potential interactions within living organisms (Chernova et al., 2022).
Reaction Mechanisms and Solvolytic Substitutions
The study of neighboring methoxyl participation in solvolytic nucleophilic substitutions has provided valuable information on the reaction mechanisms of organic compounds. Understanding how methoxyl groups participate in such reactions helps in designing more efficient synthetic routes and in predicting the behavior of similar compounds under various conditions (Winstein et al., 1958).
Solubility and Solute Transfer Studies
Investigations into the solubility of various compounds in different solvents contribute significantly to the field of solution chemistry. Abraham model correlations, for example, provide a framework for understanding how structural variations in compounds affect their solubility and transfer into solvents like 2-methoxyethanol. Such studies are fundamental in designing drugs with optimal solubility and distribution properties (Hart et al., 2015).
Electrochemical Processes
Electrochemical methods offer a green and efficient pathway for the functionalization of aromatic compounds. The selective one-pot electrochemical thiocyanation of methoxybenzene demonstrates the potential of electrochemistry in organic synthesis, allowing for high regio- and isomeric-selectivity under mild conditions (Gitkis & Becker, 2006).
Safety And Hazards
Zukünftige Richtungen
The future directions for research on “4-(Acetyloxy)-3-methoxybenzenethanol Acetate” could involve further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Unfortunately, specific future directions were not found in the available literature .
Eigenschaften
IUPAC Name |
2-(4-acetyloxy-3-methoxyphenyl)ethyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O5/c1-9(14)17-7-6-11-4-5-12(18-10(2)15)13(8-11)16-3/h4-5,8H,6-7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKNYEIJAGJNUPM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCC1=CC(=C(C=C1)OC(=O)C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Acetyloxy)-3-methoxybenzenethanol Acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

